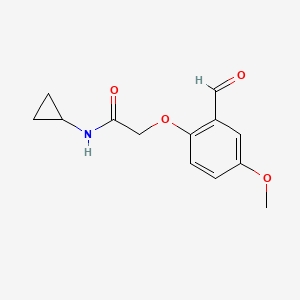

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, This compound , adheres to IUPAC rules by prioritizing functional groups in descending order of seniority. The parent chain is acetamide, substituted at the nitrogen by a cyclopropyl group and at the alpha-carbon by a phenoxy moiety. The phenyl ring bears methoxy (-OCH₃) and formyl (-CHO) groups at the 4- and 2-positions, respectively.

Table 1: Fundamental Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 923201-15-4 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| MDL Number | MFCD08444970 |

The molecular formula, C₁₃H₁₅NO₄, confirms a molecular ion peak at m/z 249.26 in mass spectrometry, consistent with the absence of isotopic impurities.

Spectroscopic Characterization (NMR, IR, MS)

While experimental spectral data for this specific compound is not publicly disclosed, analogous phenoxyacetamides provide a framework for predicting key features:

- ¹H NMR : The formyl proton (CHO) would resonate as a singlet near δ 9.8–10.1 ppm. Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–3.9, while cyclopropyl methylene protons (CH₂) split into multiplets between δ 1.0–1.3 due to ring strain.

- ¹³C NMR : The carbonyl carbons (amide C=O and formyl CHO) would appear at δ 165–170 and δ 190–195, respectively. Aromatic carbons adjacent to electron-withdrawing groups (formyl, methoxy) show deshielding.

- IR Spectroscopy : Strong absorption bands for amide C=O (~1650 cm⁻¹), formyl C=O (~1710 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) are expected.

- Mass Spectrometry : The molecular ion ([M]⁺) at m/z 249 fragments via cleavage of the amide bond, yielding peaks at m/z 177 (phenoxy fragment) and m/z 72 (cyclopropylacetamide).

X-ray Crystallographic Analysis

No crystallographic data for this compound is available in public databases. However, related acetamide derivatives, such as 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (PubChem CID 2793422), crystallize in monoclinic systems with hydrogen-bonded dimers stabilizing the lattice. By analogy, this compound likely adopts a planar amide geometry with intramolecular hydrogen bonds between the formyl oxygen and amide NH.

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16) |

InChI Key |

ZDHQIJJLPLLCDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NC2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2-(2-formyl-4-methoxyphenoxy)acetic acid under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physicochemical Data

*Calculated based on molecular formula.

Key Observations:

- Synthetic Utility: The boronate ester in N-cyclopropyl-2-(4-fluoro-3-(dioxaborolan-yl)phenoxy)acetamide enables participation in cross-coupling reactions, whereas the formyl group in the target compound could facilitate condensation or nucleophilic additions.

- Thermal Stability : Higher melting points (e.g., 161–163°C for compound 3u) correlate with rigid polycyclic systems, whereas flexible alkyl chains (e.g., cyclohexyl in ) result in lower melting points.

Key SAR Insights:

- Hydrophobic Interactions : Bulky N-substituents (e.g., phenethyl in ) enhance inhibitory activity against 17β-HSD2 by filling hydrophobic enzyme pockets. The cyclopropyl group in the target compound may offer similar advantages.

- Aromatic Substituents: Methoxy groups (electron-donating) on phenoxy rings (as in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).

Biological Activity

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 249.27 g/mol. Its structure features a cyclopropyl group, an acetamide moiety, and a methoxy-substituted phenoxy group, which contribute to its unique reactivity and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.27 g/mol |

| Key Functional Groups | Cyclopropyl, Methoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and influencing various cellular processes. This interaction may lead to modulation of biochemical pathways critical for cellular homeostasis and response to stimuli.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of compounds similar to this compound can vary significantly based on the substituents on the phenyl ring. For instance, analogs with different halogen substitutions have shown varying efficacy against microbial strains. Compounds with higher lipophilicity tend to penetrate cell membranes more effectively, enhancing their biological activity .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclopropyl-2-(2-formylphenoxy)acetamide | C₁₂H₁₃NO₃ | Lacks methoxy group; used in proteomics |

| N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₃H₁₅NO₄ | Contains methoxy group; similar applications |

| N-cyclopropyl-2-(2-formyl-4-nitrophenoxy)acetamide | C₁₂H₁₃N₂O₄ | Nitro group enhances redox activity |

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. In vitro testing against various bacterial strains demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness against Gram-negative bacteria was comparatively lower, highlighting the influence of structural modifications on antimicrobial efficacy .

Case Study: Antimicrobial Activity

A study conducted on several chloroacetamides, including derivatives of N-cyclopropyl compounds, revealed that those with specific substitutions exhibited enhanced antimicrobial activity. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological potency. The findings underscored the importance of substituent position in determining the compound's effectiveness against various pathogens .

Future Directions and Research Implications

The unique properties of this compound suggest potential applications in medicinal chemistry and drug development. Future research should focus on:

- Elucidating Mechanisms : Detailed biochemical assays to understand how this compound interacts at the molecular level.

- Molecular Docking Studies : Predicting binding affinities with target proteins to optimize lead compounds for therapeutic use.

- Expanded Testing : Evaluating the compound's efficacy against a broader range of pathogens and in different biological contexts.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide?

The synthesis typically involves:

- Nucleophilic substitution : Reacting 2-chloro-N-cyclopropylacetamide with 2-formyl-4-methoxyphenol under basic conditions (e.g., K₂CO₃ in acetone at 60°C for 16 hours) to form the phenoxy linkage .

- Functional group protection : The formyl group may require protection (e.g., as a boronic ester via Suzuki coupling precursors) to avoid side reactions during cyclopropane introduction .

- Purification via column chromatography (e.g., PE/EA or DCM/MeOH gradients) is critical to isolate the product with >95% purity .

Q. How is the compound characterized for structural confirmation?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm), formyl protons (δ 9.8–10.2 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (e.g., m/z 289 [M+H]⁺) confirms molecular weight .

- HPLC : Reverse-phase chromatography with UV detection ensures purity and monitors degradation products .

Q. What are the primary stability concerns for this compound?

- Hydrolysis : The formyl group is sensitive to acidic/basic conditions, leading to decomposition into phenolic byproducts .

- Oxidation : The cyclopropyl ring may undergo ring-opening under strong oxidizing agents (e.g., KMnO₄), necessitating inert storage conditions (N₂ atmosphere, −20°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- DFT calculations : Predict reaction energy barriers for key steps (e.g., cyclopropane formation via Simmons-Smith reagent) to identify optimal temperatures and catalysts .

- Molecular docking : Screen the compound’s binding affinity to biological targets (e.g., enzymes with hydrophobic pockets) to guide structural modifications .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., enzyme inhibition vs. cell viability) while normalizing for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity .

- Dose-response validation : Replicate conflicting results using standardized protocols (e.g., MTT assay with triplicate technical replicates) to distinguish assay artifacts from true pharmacological variability .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) or cyclopropyl ring (e.g., spirocyclic derivatives) to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with the formyl group) for rational design .

Q. What advanced techniques address low yields in large-scale synthesis?

- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer during exothermic steps (e.g., boronic ester formation) .

- Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Data Contradiction Analysis

Q. How to interpret discrepancies in cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure compound stability in plasma and tissue distribution (via LC-MS/MS) to identify metabolic degradation (e.g., cytochrome P450-mediated oxidation) .

- Species-specific differences : Compare murine vs. human liver microsome metabolism rates to validate translational relevance .

Q. Why do purity assays (HPLC vs. NMR) sometimes conflict?

- NMR limitations : Residual solvents or deuterated solvent peaks may mask impurities ≤1% .

- HPLC calibration : Use certified reference standards and validate column efficiency (theoretical plates ≥10,000) to ensure accuracy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Phenoxy linkage | K₂CO₃, acetone, 60°C, 16h | 55.3 | 95 | |

| Boronic ester coupling | Pd(dppf)Cl₂, dioxane/H₂O, 100°C | 14–62 | 90–98 |

Q. Table 2. Stability Profile

| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |

|---|---|---|---|

| pH < 3 | Formyl hydrolysis | 2 hours | Buffered solutions (pH 6–8) |

| Light exposure (UV) | Cyclopropyl ring oxidation | 24 hours | Amber glass storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.